molecular formula C9H13N3O6 B1677216 Mizoribine CAS No. 50924-49-7

Mizoribine

Cat. No.: B1677216
CAS No.: 50924-49-7
M. Wt: 259.22 g/mol
InChI Key: HZQDCMWJEBCWBR-UHFFFAOYSA-N
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Description

HE 69, also known as Mizoribine, is a nucleoside analog with immunosuppressive properties. It is primarily used in the treatment of autoimmune diseases and in organ transplantation to prevent rejection. This compound inhibits the synthesis of guanosine monophosphate, which is crucial for DNA and RNA synthesis, thereby suppressing the proliferation of immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mizoribine is synthesized through a multi-step process starting from inosine. The key steps involve the protection of the hydroxyl groups, selective bromination, and subsequent substitution with an imidazole ring. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Mizoribine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Mizoribine has a wide range of scientific research applications:

    Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.

    Biology: Investigated for its effects on immune cell proliferation and function.

    Medicine: Used in clinical research for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

    Industry: Employed in the development of new immunosuppressive drugs and therapies

Mechanism of Action

Mizoribine exerts its effects by inhibiting inosine-5’-monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanosine monophosphate. This inhibition leads to a decrease in guanosine triphosphate levels, which in turn suppresses DNA and RNA synthesis. The primary molecular targets are immune cells, particularly T and B lymphocytes, leading to reduced proliferation and activity of these cells .

Comparison with Similar Compounds

Similar Compounds

Comparison

Mizoribine is unique in its selective inhibition of inosine-5’-monophosphate dehydrogenase, whereas azathioprine and mycophenolate mofetil have broader mechanisms of action affecting multiple pathways. Methotrexate, on the other hand, inhibits dihydrofolate reductase, a different target altogether. This compound’s specificity for guanosine monophosphate synthesis makes it a valuable tool in immunosuppressive therapy with potentially fewer side effects compared to other immunosuppressants .

Biological Activity

Mizoribine (MZB), an imidazole nucleoside, is primarily recognized for its immunosuppressive properties and antiviral activity. It is used in various clinical settings, particularly in renal transplantation and autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different conditions, and relevant case studies.

This compound exerts its biological effects mainly through the inhibition of purine synthesis. The active metabolite, this compound-5'-monophosphate (MZB-P), inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis pathway of purines. This inhibition leads to a reduction in guanine nucleotide synthesis, which is crucial for DNA and RNA synthesis in proliferating cells. The following table summarizes the key mechanisms:

Mechanism Description
IMPDH Inhibition MZB-P inhibits IMPDH, reducing guanine nucleotide levels.
Cell Cycle Arrest MZB affects cell cycle progression, particularly during the S phase.
Lymphocyte Proliferation Suppresses lymphocyte activation and proliferation in response to mitogens.

Antiviral Activity

Recent studies have demonstrated this compound's antiviral properties against various RNA viruses. Notably, it has shown potent activity against Foot-and-Mouth Disease Virus (FMDV). In vitro studies reported an IC50 of 6.57 μM against FMDV, indicating significant antiviral potential. The selectivity index (SI) values suggest a favorable therapeutic window for this compound in treating viral infections.

Case Study: Antiviral Efficacy Against FMDV

  • Study Design : In vitro assays using IBRS-2 cells.
  • Results :
    • IC50: 6.57 μM
    • SI: 15.20
    • Cytotoxicity threshold: >100 μM
  • : Supports broad-spectrum antiviral activity against RNA viruses .

Renal Diseases

This compound is widely used in treating conditions like lupus nephritis and steroid-resistant nephrotic syndrome (SRNS). Clinical trials have shown that this compound pulse therapy can lead to significant improvements in renal function and reduce reliance on corticosteroids.

Case Study: this compound Pulse Therapy

  • Population : Children with CyA-dependent SRNS.
  • Dosage : 10 mg/kg daily.
  • Outcomes :
    • Four out of nine patients achieved remission.
    • Reduced dosages of prednisolone and cyclosporin A (CyA) were noted post-treatment.
    • Peak serum concentration was higher in responders compared to non-responders (3.6 µg/ml vs. 1.8 µg/ml) .

Long-Term Safety and Efficacy

A three-year post-marketing surveillance study involving lupus nephritis patients indicated that this compound could be safely used long-term with relatively few adverse drug reactions (ADRs). The study included 946 patients, with a notable reduction in steroid dosage over time and improvements in immunological parameters .

Summary of Findings

The following table summarizes the efficacy and safety data from various studies on this compound:

Study Type Population Key Findings
In Vitro Antiviral StudyIBRS-2 cellsIC50 = 6.57 μM, SI = 15.20
Clinical Trial on SRNSChildren with SRNSRemission in 4/9 patients; reduced steroid use
Long-term SurveillanceLupus nephritis patientsFew ADRs; significant improvement in renal function

Q & A

Basic Research Questions

Q. What experimental methodologies are used to confirm Mizoribine's mechanism of action as an IMPDH inhibitor?

  • Methodological Answer : In vitro enzyme inhibition assays (e.g., spectrophotometric measurement of IMPDH activity using purified enzymes) and cell-based models (e.g., lymphocyte proliferation assays) are standard. Animal studies, such as murine models of autoimmune diseases, validate IMPDH inhibition via nucleotide depletion and immunomodulatory effects. Quantitative PCR and ELISA can measure downstream cytokine profiles (e.g., TNF-α, IL-1β) to link mechanism to therapeutic outcomes .

Q. How are clinical trials for this compound structured to ensure reproducibility and validity?

  • Methodological Answer : Multi-center, randomized controlled trials (RCTs) follow protocols aligned with SPIRIT guidelines, including predefined endpoints (e.g., renal function in lupus nephritis, corneal staining in dry eye models). Blinding, stratification by disease severity, and standardized dosing regimens (e.g., 0.05% topical application in murine studies) reduce bias. Data management plans and open-access repositories (e.g., Figshare) enhance transparency .

Q. What are the best practices for standardizing in vivo models when studying this compound’s efficacy?

  • Methodological Answer : Murine models require controlled environmental conditions (e.g., humidity for dry eye studies) and validated disease induction methods (e.g., dextran sulfate sodium for colitis). Sample size calculations, randomization of treatment groups, and histopathological scoring (e.g., TUNEL assays for apoptosis) ensure consistency. Cross-laboratory validation using shared protocols minimizes variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different autoimmune models?

  • Methodological Answer : Conduct meta-analyses of preclinical data to identify model-specific factors (e.g., genetic background of animal strains, dosing schedules). Subgroup analyses in clinical trials (e.g., comparing renal vs. ocular outcomes) and in vitro mechanistic studies (e.g., tissue-specific IMPDH expression levels) clarify context-dependent effects .

Q. What strategies optimize this compound dosing in heterogeneous patient populations?

  • Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling using population-based approaches accounts for variables like renal clearance and body mass. Dose-escalation studies with biomarker monitoring (e.g., serum uric acid for IMPDH activity) and Bayesian adaptive trial designs refine dosing protocols .

Q. How can synergistic effects of this compound with other immunosuppressants be systematically evaluated?

  • Methodological Answer : Use factorial experimental designs to test combinations (e.g., this compound + tacrolimus). Isobolographic analysis quantifies synergy/antagonism, while RNA sequencing identifies overlapping pathways (e.g., JAK-STAT modulation). Validate findings in co-culture systems or dual-therapy animal models .

Q. What methodologies identify reliable biomarkers for this compound response in autoimmune diseases?

  • Methodological Answer : Multi-omics approaches (e.g., proteomics of patient serum, single-cell RNA-seq of immune cells) coupled with machine learning identify predictive biomarkers. Longitudinal studies correlate biomarker dynamics (e.g., CD4+ T-cell counts, cytokine panels) with clinical outcomes .

Q. How can researchers investigate this compound’s antiviral potential beyond current findings (e.g., SARS-CoV, HCV)?

  • Methodological Answer : Cell-based antiviral assays (e.g., plaque reduction neutralization tests) and molecular docking studies predict this compound’s interaction with viral polymerases. Resistance studies via serial passaging in vitro and CRISPR-Cas9 screens identify host factors critical for efficacy .

Q. What integrative approaches address this compound’s long-term safety and resistance mechanisms?

  • Methodological Answer : Retrospective cohort studies with electronic health records assess adverse events (e.g., leukopenia). Genomic sequencing of patient samples pre- and post-treatment reveals mutations in IMPDH or nucleotide salvage pathways. Preclinical models with prolonged this compound exposure mimic resistance development .

Q. How should ethical considerations shape this compound studies involving human subjects?

  • Methodological Answer : Institutional Review Board (IRB) protocols must address informed consent, data anonymization, and risk-benefit ratios. Participant selection criteria (e.g., excluding immunocompromised individuals) and adherence to CONSORT guidelines for adverse event reporting ensure ethical rigor .

Q. Tables for Quick Reference

Research Focus Key Methodologies Relevant Evidence
Mechanism of ActionIMPDH assays, cytokine profiling
Clinical Trial DesignSPIRIT checklists, multi-center RCTs
Biomarker IdentificationMulti-omics, machine learning
Combination Therapy AnalysisIsobolographic analysis, factorial designs

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDCMWJEBCWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860619
Record name 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50924-49-7
Record name mizoribine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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